molecular formula C9H10O3 B1349146 2-Methoxy-3-methylbenzoic acid CAS No. 26507-91-5

2-Methoxy-3-methylbenzoic acid

Cat. No. B1349146
CAS RN: 26507-91-5
M. Wt: 166.17 g/mol
InChI Key: KISMEIDIHLMTCQ-UHFFFAOYSA-N
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Description

“2-Methoxy-3-methylbenzoic acid” is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis. It is used in the asymmetric reduction of prochiral ketones .


Synthesis Analysis

The synthesis of “2-Methoxy-3-methylbenzoic acid” has been explored in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized . Another study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-methylbenzoic acid” has been analyzed in several studies. For instance, one study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .


Chemical Reactions Analysis

The chemical reactions involving “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study provided a comprehensive analysis of its properties, including molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and covalently-bonded unit count .

Scientific Research Applications

Polyaniline Doping

2-Methoxy-3-methylbenzoic acid, alongside other substituted benzoic acids, has been studied for its application in doping polyaniline, a conductive polymer. Amarnath and Palaniappan (2005) found that benzoic acids could be used to dope polyaniline, affecting its properties like conductivity and thermal stability. Polyaniline doped with benzoic acid showed significant conductivity (Amarnath & Palaniappan, 2005).

Pesticide Residue Analysis

Methoxyfenozide, a derivative of 2-methoxy-3-methylbenzoic acid, has been applied to various crops as a pesticide. Hall et al. (2004) demonstrated a method for analyzing methoxyfenozide residues in fruits, vegetables, and mint, indicating its relevance in food safety and environmental studies (Hall et al., 2004).

Spectral and Thermal Investigations

Brzyska and Ożga (2002) investigated rare earth element 4-methoxy-2-methylbenzoates, focusing on their spectral and thermal properties. This research contributes to understanding the behavior of these compounds under different conditions, which is crucial for their potential applications in various fields (Brzyska & Ożga, 2002).

Solubility and Solvent Interaction Studies

The study of the solubility of 2-amino-3-methylbenzoic acid in various solvents by Zhu et al. (2019) provides insights into its interactions with different solvent environments. This research is essential for understanding its behavior in diverse chemical processes (Zhu et al., 2019).

Coordination Polymers

Pedireddi and Varughese (2004) synthesized and analyzed Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, showing the solvent-dependent formation of coordination polymers.

Scientific Research Applications of 2-Methoxy-3-methylbenzoic Acid

Polyaniline Doping

2-Methoxy-3-methylbenzoic acid, alongside other substituted benzoic acids, has been studied for its application in doping polyaniline, a conductive polymer. Amarnath and Palaniappan (2005) found that benzoic acids could be used to dope polyaniline, affecting its properties like conductivity and thermal stability. Polyaniline doped with benzoic acid showed significant conductivity (Amarnath & Palaniappan, 2005).

Pesticide Residue Analysis

Methoxyfenozide, a derivative of 2-methoxy-3-methylbenzoic acid, has been applied to various crops as a pesticide. Hall et al. (2004) demonstrated a method for analyzing methoxyfenozide residues in fruits, vegetables, and mint, indicating its relevance in food safety and environmental studies (Hall et al., 2004).

Spectral and Thermal Investigations

Brzyska and Ożga (2002) investigated rare earth element 4-methoxy-2-methylbenzoates, focusing on their spectral and thermal properties. This research contributes to understanding the behavior of these compounds under different conditions, which is crucial for their potential applications in various fields (Brzyska & Ożga, 2002).

Solubility and Solvent Interaction Studies

The study of the solubility of 2-amino-3-methylbenzoic acid in various solvents by Zhu et al. (2019) provides insights into its interactions with different solvent environments. This research is essential for understanding its behavior in diverse chemical processes (Zhu et al., 2019).

Safety And Hazards

The safety and hazards of “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study provided a comprehensive analysis of its safety and hazards, including its hazard statements, precautionary statements, and first aid measures .

properties

IUPAC Name

2-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISMEIDIHLMTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359222
Record name 2-METHOXY-3-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylbenzoic acid

CAS RN

26507-91-5
Record name 2-METHOXY-3-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.1 g. (0.05 mole) of 3-methylsalicylic acid, 23.1 g. (0.1 mole) of silver oxide and 25 ml. of methyl iodide in 150 ml. of N,N-dimethylformamide was stirred at 25° C. for 16 hours, then filtered. The filtrate was evaporated to provide a residue which was hydrolyzed by heating at 50° C. in an equivolume mixture of ethanol and 6N sodium hydroxide solution. The resulting mixture was acidified and filtered. The filtrate was evaporated, and the residue dissolved in base and treated with decolorizing charcoal. Acidification provided white solid 2-methoxy-3-methylbenzoic acid, m.p. 70°-75° C.
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Synthesis routes and methods II

Procedure details

To a solution of 2 (1.19 mol) in a mixture of methanol (2 L) and water (0.5 L), potassium hydroxide pellets (100 gram, 1.5 mol) were added under cooling. The mixture was refluxed overnight and evaporated to dryness. The residue was dissolved in water (0.5 L) and acidified with HCl 6N. The product precipitated and 189 g of product was collected as white crystals. Yield 95%. 1H NMR (500 MHz, CDCl3, 25° C.) δ: 2.234 (s, 3H, CH3), 3.717 (s, 3H, OCH3), 7.062 (t, J=7.5, 1H, ArH), 7.365 (d, J=7.5, 1H, ArH), 7.496 (d, J=7.5, 1H, ArH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
… 2-Methoxy-3-methylbenzoic Acid (5a). According to the general procedure, the recrystallized o-anisic acid (1, 0.46 g, 3 mmol) in THF was added dropwise to a stirred solution of n-BuLi/t-…
Number of citations: 67 pubs.acs.org
M \={O} ki, M Hirota - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
The infrared and ultraviolet absorption spectra of derivatives of salicylic acid with alkyl sub-stituents at the 2-O-, 3- and/or 6-positions have been measured, and much information on the …
Number of citations: 8 www.journal.csj.jp
HA Lloyd, KS Warren, HM Fales - Journal of the American …, 1966 - ACS Publications
… Even a methyl group flanking the o-methoxy as in 2-methoxy-3-methylbenzoic acid(54) shows this effect, and the acid exhibits a band at 3278 cm-1 compared with o-methoxybenzoic at …
Number of citations: 28 pubs.acs.org
RL LETSINGER, AW SCHNIZER - The Journal of Organic …, 1951 - ACS Publications
… This is sufficiently different from those of other possible products so that no ambiguity exists; 2-methoxy-3-methylbenzoic acid,mp 83 (8); 3-methoxy-2-methylbenzoic acid, mp 145-146 (9…
Number of citations: 33 pubs.acs.org
BL Deng, MD Cullen, Z Zhou, TL Hartman… - Bioorganic & medicinal …, 2006 - Elsevier
… The most potent compound identified was (E)-5-[1-(3,7-dimethyl-2-oxo-2,3-dihydro-benzoxazol-5-yl)-5-methoxycarbonyl-pent-1-enyl]-2-methoxy-3-methylbenzoic acid methyl ester (7), …
Number of citations: 116 www.sciencedirect.com
DG Davies, P Hodge, P Yates - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… for the formation of small amounts of 2,3-dimethoxybenzoic acid and 2-methoxy-3-methylbenzoic acid. Thirdly, since the products can be readily analysed by …
Number of citations: 2 pubs.rsc.org
JH Birkinshaw, P Chaplen, R Lahoz-Oliver - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… : production of 6-formyl-4-hydroxy-2methoxy-3-methylbenzoic acid. Quadrilineatin (0-51 g.) … .) of 6-formyl-4-hydroxy-2-methoxy3-methylbenzoic acid 2:4-dinitrophenylhydrazone, mp 267…
Number of citations: 23 www.ncbi.nlm.nih.gov
AA Olaniyi, JW Powell, WB Whalley - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… Condensation of 7-hydroxy5-methoxyflavan (3; R = H) with 4,6-dihydroxy-2methoxy-3-methylbenzoic acid in the presence of trifluoroacetic anhydride gave the ketone (6; R = H), T 6.12 (…
Number of citations: 8 pubs.rsc.org
K Neufeld, J Marienhagen, U Schwaneberg… - Green chemistry, 2013 - pubs.rsc.org
… 2-Methoxy-3-methylbenzoic acid (14) was synthesised by adding catalase from bovine liver (50 mg, 148.5 kU) to a solution of methyl 2-methoxy-3-methylbenzoate (1) (1.22 mmol) in …
Number of citations: 42 pubs.rsc.org
KM Meepagala, WE Briscoe, N Techen… - Pest management …, 2018 - Wiley Online Library
… 2-Methoxy-3-methylbenzoic acid (5): to a solution of 4 (50 g, 277 mmol) in methanol (500 ml) was added NaOH (30 g, 750 mmol) in water (300 ml) and the reaction mixture was stirred …
Number of citations: 25 onlinelibrary.wiley.com

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